molecular formula C8H4ClF3O2 B1362249 5-Chloro-2-(trifluoromethyl)benzoic acid CAS No. 654-98-8

5-Chloro-2-(trifluoromethyl)benzoic acid

Cat. No.: B1362249
CAS No.: 654-98-8
M. Wt: 224.56 g/mol
InChI Key: FWLFUSUVWNEKRN-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)benzoic acid is a carboxylic acid derivative with the molecular formula C8H4ClF3O2. It is known for its unique chemical properties, which make it a valuable building block in organic synthesis and various industrial applications .

Mechanism of Action

Mode of Action

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that the compound interacts with its targets in a way that disrupts normal cellular function, leading to irritation and inflammation.

Pharmacokinetics

It is known that the compound has a high lipophilicity , which could influence its absorption and distribution within the body.

Result of Action

The primary result of action of 5-Chloro-2-(trifluoromethyl)benzoic acid is irritation and inflammation, particularly in the skin, eyes, and respiratory system . This suggests that the compound disrupts normal cellular function in these tissues, leading to an inflammatory response.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . This suggests that exposure to air and moisture could potentially affect the stability and efficacy of the compound.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions, particularly as a building block in organic synthesis. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used as a surrogate standard to investigate pesticide exposure and home contamination in urine and hand wipe samples collected from farmers . The compound’s interactions with biomolecules are primarily through its carboxylic acid group, which can form hydrogen bonds and ionic interactions with amino acid residues in proteins.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. It has been observed to cause skin and eye irritation, indicating its potential to disrupt cellular membranes and proteins . Additionally, it may influence cell signaling pathways and gene expression, although specific pathways and genes affected are not well-documented. The compound’s impact on cellular metabolism includes potential alterations in metabolic flux and enzyme activity due to its interactions with cellular proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential toxicity and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity, including respiratory irritation and organ damage . Threshold effects observed in studies indicate that there is a specific concentration above which the compound’s adverse effects become pronounced. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes that metabolize carboxylic acids. The compound may be metabolized by enzymes such as cytochrome P450s, which can oxidize the aromatic ring or the trifluoromethyl group . These metabolic reactions can lead to the formation of metabolites that may have different biochemical properties and effects on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s carboxylic acid group allows it to interact with transport proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues may be influenced by its hydrophobic trifluoromethyl group, which can affect its accumulation in lipid-rich areas.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound may localize to specific compartments such as the cytoplasm or organelles like the mitochondria, where it can exert its biochemical effects . Targeting signals or post-translational modifications may also play a role in directing the compound to specific subcellular locations, influencing its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(trifluoromethyl)benzoic acid typically involves the chlorination of 2-(trifluoromethyl)benzoic acid. This process can be carried out using various chlorinating agents under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination reactions, utilizing efficient and cost-effective chlorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trifluoromethyl)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzoic acids .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzoic acid
  • 6-Chloro-α,α,α-trifluoro-m-toluic acid

Comparison

Compared to similar compounds, 5-Chloro-2-(trifluoromethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it particularly valuable in certain synthetic applications where other compounds may not be as effective .

Properties

IUPAC Name

5-chloro-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLFUSUVWNEKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378758
Record name 5-Chloro-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654-98-8
Record name 5-Chloro-2-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 654-98-8
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